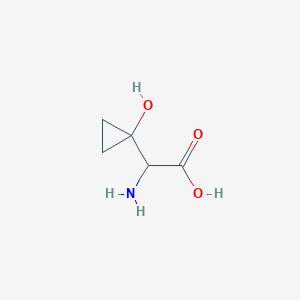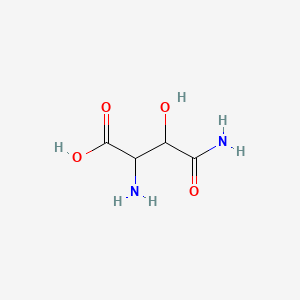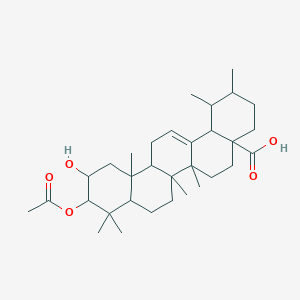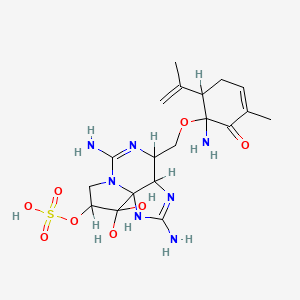
11-Hydroxysaxitoxin sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Hydroxysaxitoxin sulfate is a potent neurotoxin that belongs to the saxitoxin family. These toxins are primarily produced by marine dinoflagellates and cyanobacteria, and they are known to cause paralytic shellfish poisoning. The compound is characterized by its ability to block nerve impulses by targeting specific receptors such as voltage-gated sodium channels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxysaxitoxin sulfate involves several steps, starting from the precursor saxitoxin. The process includes hydroxylation and sulfation reactions. The hydroxylation step is typically catalyzed by enzymes such as Rieske oxygenases, which exhibit high specificity and selectivity . The sulfation step involves the addition of a sulfate group, which can be achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound is not well-documented due to its high toxicity and the complexity of its synthesis. the extraction from natural sources, such as dinoflagellates, is a common method. This involves cultivating the dinoflagellates under specific conditions and then extracting the toxin using liquid-liquid extraction or solid-phase extraction techniques .
Analyse Des Réactions Chimiques
Types of Reactions
11-Hydroxysaxitoxin sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different analogs.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can occur at specific positions on the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various analogs of saxitoxin, each with different toxicological properties.
Applications De Recherche Scientifique
11-Hydroxysaxitoxin sulfate has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of neurotoxins.
Biology: The compound is used to investigate the mechanisms of nerve impulse blockage and the role of sodium channels.
Medicine: Research is ongoing to explore its potential use in developing treatments for neurological disorders.
Industry: It is used in the development of detection methods for marine toxins in seafood.
Mécanisme D'action
11-Hydroxysaxitoxin sulfate exerts its effects by binding to voltage-gated sodium channels on nerve cells. This binding prevents the influx of sodium ions, thereby blocking nerve impulses. The compound specifically targets the alpha subunit of the sodium channel, leading to paralysis and other neurotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Saxitoxin: The parent compound, known for its potent neurotoxic effects.
Neosaxitoxin: Another analog with similar properties but different potency.
Gonyautoxins: A group of related compounds with varying toxicological profiles.
Uniqueness
11-Hydroxysaxitoxin sulfate is unique due to its specific hydroxylation and sulfation, which confer distinct chemical and biological properties. These modifications affect its binding affinity to sodium channels and its overall toxicity .
Propriétés
Numéro CAS |
68107-90-4 |
|---|---|
Formule moléculaire |
C19H29N7O8S |
Poids moléculaire |
515.5 g/mol |
Nom IUPAC |
[2,6-diamino-4-[(1-amino-3-methyl-2-oxo-6-prop-1-en-2-ylcyclohex-3-en-1-yl)oxymethyl]-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H29N7O8S/c1-8(2)10-5-4-9(3)14(27)17(10,22)33-7-11-13-18(25-15(20)24-13)19(28,29)12(34-35(30,31)32)6-26(18)16(21)23-11/h4,10-13,28-29H,1,5-7,22H2,2-3H3,(H2,21,23)(H3,20,24,25)(H,30,31,32) |
Clé InChI |
OJGSTYDPCUYWRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C(C1=O)(N)OCC2C3C4(C(C(CN4C(=N2)N)OS(=O)(=O)O)(O)O)NC(=N3)N)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


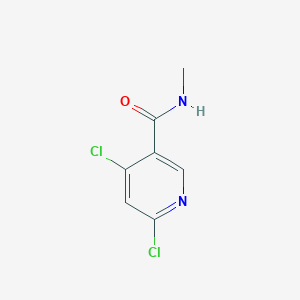
![Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)


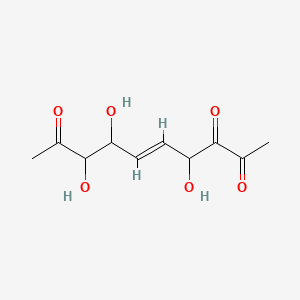
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)

![[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12291183.png)
![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)
